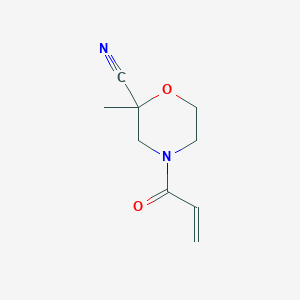
N-(3-methoxypropyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBA is a member of the nitrobenzamide family, which has been found to possess a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the formation of hydrogen bonds with amino acid residues in the hydrophobic pockets of proteins. This results in a conformational change in the protein, which can be detected by the fluorescence signal of N-(3-methoxypropyl)-3-nitrobenzamide.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-nitrobenzamide has been found to have minimal toxicity in vitro and in vivo. It has also been shown to be stable under a wide range of pH and temperature conditions. N-(3-methoxypropyl)-3-nitrobenzamide has been found to selectively bind to hydrophobic pockets of proteins, which can result in changes in protein structure and function. This property makes N-(3-methoxypropyl)-3-nitrobenzamide a valuable tool for studying protein-protein interactions, protein folding, and protein misfolding diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-3-nitrobenzamide in lab experiments is its selectivity for hydrophobic pockets of proteins. This property makes it a valuable tool for studying protein structure and function. N-(3-methoxypropyl)-3-nitrobenzamide is also stable under a wide range of pH and temperature conditions, making it a versatile probe for different experimental settings. However, N-(3-methoxypropyl)-3-nitrobenzamide is not suitable for all types of proteins, as some proteins may not have hydrophobic pockets or may have pockets that are not accessible to N-(3-methoxypropyl)-3-nitrobenzamide.
Direcciones Futuras
There are several future directions for research involving N-(3-methoxypropyl)-3-nitrobenzamide. One area of research involves the development of N-(3-methoxypropyl)-3-nitrobenzamide-based probes for imaging protein conformational changes in living cells. Another area of research involves the use of N-(3-methoxypropyl)-3-nitrobenzamide as a tool for screening potential drugs that target protein-protein interactions. Additionally, N-(3-methoxypropyl)-3-nitrobenzamide may have potential applications in the development of new therapeutics for protein misfolding diseases. Overall, N-(3-methoxypropyl)-3-nitrobenzamide has the potential to be a valuable tool for advancing our understanding of protein structure and function, and for developing new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3-methoxypropylamine in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of N-(3-methoxypropyl)-3-nitrobenzamide with high purity.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-3-nitrobenzamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-methoxypropyl)-3-nitrobenzamide as a fluorescent probe for detecting protein conformational changes. N-(3-methoxypropyl)-3-nitrobenzamide has been shown to bind selectively to the hydrophobic pockets of proteins, resulting in a fluorescence signal that is sensitive to changes in protein structure. This property makes N-(3-methoxypropyl)-3-nitrobenzamide a valuable tool for studying protein folding, misfolding, and aggregation.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-3-6-12-11(14)9-4-2-5-10(8-9)13(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDRPLGJTQBPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)


![N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2677502.png)




![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)

![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)

